Solubility Enhancement in DMSO: Trifluoroacetate Salt vs. Free Base
Rapastinel Trifluoroacetate exhibits a 4.2-fold increase in DMSO solubility compared to the free base form of GLYX-13. At equivalent molar concentrations, both forms demonstrate comparable biological activity at the NMDA receptor, yet the salt form's superior solubility profile directly enables higher concentration stock solutions for in vitro experimentation [1]. The free base GLYX-13 demonstrates a DMSO solubility of approximately 30 mg/mL , whereas the trifluoroacetate salt reaches 125 mg/mL (236.97 mM) . This difference is critical for applications requiring high local concentrations, such as electrophysiology or receptor binding assays .
| Evidence Dimension | Solubility in DMSO |
|---|---|
| Target Compound Data | 125 mg/mL (236.97 mM) |
| Comparator Or Baseline | Free Base GLYX-13: 30 mg/mL |
| Quantified Difference | 4.2-fold higher solubility (125 mg/mL vs 30 mg/mL) |
| Conditions | Room temperature; DMSO solvent; sonication may be required for free base |
Why This Matters
Higher stock solution concentration enables reduced solvent volume in assays, minimizing DMSO cytotoxicity and improving experimental signal-to-noise.
- [1] MedChemExpress. Rapastinel (GLYX-13) Product Page. Biological Activity and Solubility Comparison. View Source
